4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
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Overview
Description
4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a naphthothiazole moiety and a phenylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of Naphthothiazole Core: The naphthothiazole moiety can be synthesized via a cyclization reaction involving a naphthylamine derivative and a thiocarbonyl compound under acidic conditions.
Sulfamoylation: The phenylsulfamoyl group is introduced through a reaction between aniline and a sulfonyl chloride derivative, followed by methylation using methyl iodide.
Coupling Reaction: The final step involves coupling the naphthothiazole derivative with the sulfamoyl benzamide under basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, leading to amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions (acidic or basic) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for designing new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for developing anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In materials science, the compound could be used in the development of new polymers or as a component in electronic materials due to its aromatic and heterocyclic structures.
Mechanism of Action
The mechanism by which 4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The naphthothiazole moiety could intercalate with DNA, while the sulfamoyl group might form hydrogen bonds with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-(N-methyl-N-phenylsulfamoyl)benzamide: Lacks the naphthothiazole moiety, making it less complex and potentially less versatile.
N-(naphtho[1,2-d]thiazol-2-yl)benzamide: Does not have the sulfamoyl group, which may reduce its potential interactions with biological targets.
Uniqueness
The combination of the naphthothiazole and sulfamoyl groups in 4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide provides a unique structural framework that can interact with a wide range of chemical and biological entities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S2/c1-28(19-8-3-2-4-9-19)33(30,31)20-14-11-18(12-15-20)24(29)27-25-26-23-21-10-6-5-7-17(21)13-16-22(23)32-25/h2-16H,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYVFEONUVBSIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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